![molecular formula C12H11NO B084497 1-(2-Methylquinolin-3-yl)ethanone CAS No. 14208-35-6](/img/structure/B84497.png)
1-(2-Methylquinolin-3-yl)ethanone
Overview
Description
1-(2-Methylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C12H11NO . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 2-methylquinoline, a related compound, has been reported in the literature. The Doebner–von Miller reaction protocol is considered the best for the synthesis of 2-methylquinoline . Another study reported the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol using a modified Darzen reaction .
Molecular Structure Analysis
The molecular structure of 1-(2-Methylquinolin-3-yl)ethanone can be analyzed using its InChI code: 1S/C12H11NO/c1-8-11(8(2)14)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3 .
Chemical Reactions Analysis
A study reported the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol using a modified Darzen reaction . The reaction occurs under oxidative conditions via a cascade sequence of bromination, aldol condensation followed by substitution .
Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Methylquinolin-3-yl)ethanone is 185.22 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
“1-(2-Methylquinolin-3-yl)ethanone” serves as a vital scaffold in drug discovery due to its quinoline structure, which is a common motif in medicinal chemistry . Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties. This compound can be used to synthesize new drugs with potential therapeutic effects.
Biological Activity Modulation
The quinoline core of “1-(2-Methylquinolin-3-yl)ethanone” is essential in the development of compounds with significant biological activities. It can be functionalized to create derivatives that exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Synthesis of Bioactive Molecules
This compound is used in the synthesis of bioactive molecules, particularly in creating chalcone derivatives anchored with heterocyclic compounds. These synthesized molecules have shown pharmacological activities and are important in the study of bioactive natural products .
Anticancer Research
Quinoline derivatives, including “1-(2-Methylquinolin-3-yl)ethanone,” have been investigated for their anticancer activity. They are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death, which is a promising approach in cancer therapy .
Environmental Chemistry
The synthesis of “1-(2-Methylquinolin-3-yl)ethanone” and its derivatives can be achieved through green chemistry protocols, minimizing the environmental impact. This approach is crucial in developing sustainable practices in chemical research .
Computational Chemistry
“1-(2-Methylquinolin-3-yl)ethanone” is also relevant in computational chemistry, where it can be used in molecular modeling and simulations to predict the behavior of new compounds. Programs like Amber and GROMACS utilize such compounds for creating simulation visualizations .
Mechanism of Action
Target of Action
1-(2-Methylquinolin-3-yl)ethanone is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
These could potentially include pathways related to cell cycle regulation , DNA replication , and protein synthesis , among others .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by their chemical structure, and modifications can lead to changes in bioavailability .
Result of Action
Given the known activities of quinoline derivatives, it can be inferred that the compound may have potentialantimicrobial , antiviral , and anticancer effects, among others .
Future Directions
While specific future directions for 1-(2-Methylquinolin-3-yl)ethanone are not mentioned in the retrieved sources, quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
1-(2-methylquinolin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDWGFQXJYJNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406062 | |
Record name | 3-Acetyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylquinolin-3-yl)ethanone | |
CAS RN |
14208-35-6 | |
Record name | 3-Acetyl-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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